Cas no 6081-17-0 ((3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine)
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine structure](https://www.kuujia.com/scimg/cas/6081-17-0x500.png)
6081-17-0 structure
Product name:(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine
(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine Chemical and Physical Properties
Names and Identifiers
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- CS-0314061
- CBMicro_044714
- 1,3-propanediamine, N-[2-nitro-4-(trifluoromethyl)phenyl]-, hydrochloride
- N-(3-AMINOPROPYL)-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE
- (3-aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine
- ALBB-025624
- DTXSID90976285
- SB81634
- N-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
- 381241-10-7
- N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
- BIM-0044763.P001
- STK068721
- N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
- AKOS000543709
- CHEMBL3302442
- 6081-17-0
- N1-(2-Nitro-4-(trifluoromethyl)phenyl)propane-1,3-diamine
- CHEMBRDG-BB 6081170
- (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine
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- Inchi: InChI=1S/C10H12F3N3O2/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18/h2-3,6,15H,1,4-5,14H2
- InChI Key: GPIAUHZGDZGEJK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 263.08816112Da
- Monoisotopic Mass: 263.08816112Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 83.9Ų
(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine Related Literature
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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3. Back matter
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4. Book reviews
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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